molecular formula C15H18N4O2S B5332192 N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5332192
M. Wt: 318.4 g/mol
InChI Key: VSLRGKBJKXEXPZ-UHFFFAOYSA-N
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Description

This compound features a cyclohepta[b]thiophene core substituted at the 2-position with a carbamoyl group and a 1-methyl-1H-pyrazole-5-carboxamide moiety. Its molecular formula is C21H21N3O3S (MW: 395.48 g/mol), as confirmed by analytical data . The synthesis of such cyclohepta[b]thiophene derivatives typically involves coupling reactions between thiophene precursors and carboxamide-containing intermediates, often purified via flash chromatography or crystallization .

Properties

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-19-10(7-8-17-19)14(21)18-15-12(13(16)20)9-5-3-2-4-6-11(9)22-15/h7-8H,2-6H2,1H3,(H2,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLRGKBJKXEXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include cycloheptathiophene derivatives and pyrazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to study its effects on various biological systems.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in the substituents on the cyclohepta[b]thiophene core or the carboxamide group. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) XLogP3 Yield (%) Key References
Target Compound Cyclohepta[b]thiophene 3-carbamoyl, 1-methyl-pyrazole carboxamide 395.48 N/A N/A
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide Cyclohepta[b]thiophene 3-cyano, 5-nitrothiophene carboxamide 347.40 5 N/A
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide Cyclohepta[b]thiophene 3-cyano, propanamide 248.34 N/A N/A
2-(4-Aminobenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide Cyclohepta[b]thiophene 4-aminobenzamido, pyridin-2-yl N/A N/A 80
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-triazolo[1,5-a]pyrimidine-2-carboxamide Cyclopenta[b]thiophene (smaller ring) 3-carbamoyl, triazolopyrimidine carboxamide N/A N/A 63

Key Observations :

  • Substituent Effects: The 3-carbamoyl group in the target compound contrasts with 3-cyano or 4-aminobenzamido groups in analogs, altering hydrogen-bonding capacity and solubility. The 1-methyl-pyrazole carboxamide substituent is distinct from nitrothiophene or propanamide groups, impacting electronic properties and steric bulk .
  • Synthetic Yields : Higher yields (80%) are achieved with pyridin-2-yl derivatives via crystallization , whereas triazolopyrimidine analogs require flash chromatography (63% yield) .

Key Insights :

  • HIV-1 inhibitors with cyclohepta[b]thiophene cores (e.g., compound 27 in ) highlight the pharmacophoric importance of aromatic carboxamide substituents .

Biological Activity

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a cycloheptathiophene ring fused with a pyrazole ring. Its molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S with a molecular weight of 306.39 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to different biological effects. The exact pathways are still under investigation but may involve:

  • Enzyme Inhibition : Targeting specific enzymes that play roles in disease processes.
  • Receptor Modulation : Interacting with receptors to alter signaling pathways.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of pyrazole derivatives. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models . The mechanism may involve the inhibition of cyclooxygenase enzymes (COX), similar to well-known anti-inflammatory drugs like celecoxib.

Antimicrobial Activity

Studies have also reported antimicrobial activity for pyrazole derivatives. The compound's structure allows it to disrupt microbial cell membranes or inhibit essential microbial enzymes, making it a candidate for further investigation in the development of new antimicrobial agents .

Case Studies

  • Anticancer Activity : A study evaluated the effects of various pyrazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that this compound significantly reduced cell viability at micromolar concentrations.
  • Anti-inflammatory Research : In a model of induced inflammation in rats, administration of this compound resulted in a marked decrease in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
CelecoxibAnti-inflammatoryCOX inhibition
RimonabantAppetite suppressionCB1 receptor antagonist
N-(3-carbamoyl...)Anticancer & anti-inflammatoryEnzyme inhibition & receptor modulation

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